5-Silaspiro[4.4]nonane
Overview
Description
5-Silaspiro[4.4]nonane is an organosilicon compound with the molecular formula C₈H₁₆Si. It features a unique spirocyclic structure where a silicon atom is incorporated into a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Silaspiro[4.4]nonane typically involves the intramolecular hydrosilation of bis(alkenyl)dihydrosilane. This reaction is catalyzed by rhodium(I) complexes, which facilitate the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as toluene and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Silaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms on the silicon with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Lower oxidation state silicon compounds.
Substitution: Various organosilicon compounds depending on the substituents introduced.
Scientific Research Applications
5-Silaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosilicon compounds and polymers.
Materials Science: Its rigid spirocyclic structure makes it useful in the design of novel materials with specific mechanical and electronic properties.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism by which 5-Silaspiro[4.4]nonane exerts its effects largely depends on its chemical reactivity. The silicon atom in the spirocyclic structure can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved are primarily related to its interactions with other chemical species, leading to the formation of new compounds or materials .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane: A hydrocarbon analog without the silicon atom.
Silacyclopentane: A simpler organosilicon compound with a single ring structure.
Spirosilane Derivatives: Compounds with similar spirocyclic structures but different substituents on the silicon atom.
Uniqueness
5-Silaspiro[4.4]nonane is unique due to the incorporation of a silicon atom into a spirocyclic framework, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-silaspiro[4.4]nonane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRBQAKUIDSTTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si]2(C1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555994 | |
Record name | 5-Silaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176-51-2 | |
Record name | 5-Silaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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